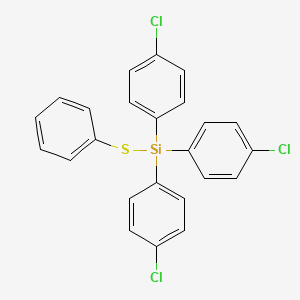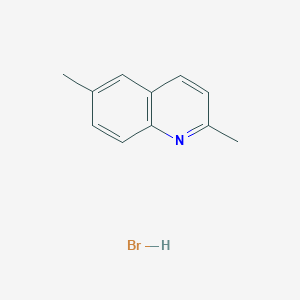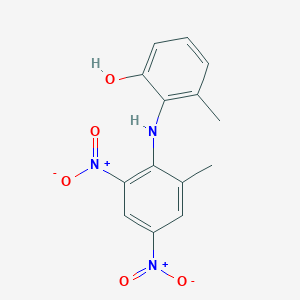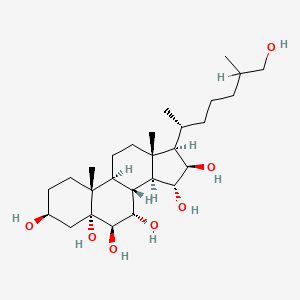
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol: is a complex polyhydroxylated steroid. This compound is derived from cholestane, a saturated hydrocarbon that forms the backbone of many steroids. The multiple hydroxyl groups attached to the cholestane structure make it a highly functionalized molecule, which can be of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol typically involves multiple steps of hydroxylation and protection-deprotection strategies. The starting material is often cholestane or a closely related derivative. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Protection-Deprotection: Protecting groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) ethers are used to protect hydroxyl groups during intermediate steps and are later removed under acidic or basic conditions.
Oxidation and Reduction: Selective oxidation and reduction reactions are employed to achieve the desired stereochemistry at each hydroxylated position.
Industrial Production Methods
Industrial production of such a complex molecule is challenging and often not feasible on a large scale due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in biotechnological methods, such as enzyme-catalyzed reactions, may offer more efficient and scalable production routes in the future.
Chemical Reactions Analysis
Types of Reactions
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, TsCl
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these functional groups back to hydroxyls.
Scientific Research Applications
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polyhydroxylated steroids and to develop new synthetic methodologies.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5beta-Cholestane-3alpha,7alpha,26-triol
- 5alpha-cholestane-3beta,5,6beta-triol
- Cholesterol-5,6-oxide hydrolase
Uniqueness
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol is unique due to its high degree of hydroxylation and specific stereochemistry, which can result in distinct biological activities and reactivity compared to other similar compounds.
Properties
CAS No. |
93368-85-5 |
|---|---|
Molecular Formula |
C27H48O7 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(3S,5R,6R,7S,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,7,15,16-hexol |
InChI |
InChI=1S/C27H48O7/c1-14(13-28)6-5-7-15(2)19-22(31)23(32)20-18-17(9-10-25(19,20)3)26(4)11-8-16(29)12-27(26,34)24(33)21(18)30/h14-24,28-34H,5-13H2,1-4H3/t14?,15-,16+,17+,18-,19+,20-,21+,22-,23-,24-,25-,26-,27+/m1/s1 |
InChI Key |
OUIDDJQSHXRSHT-SCSYQTAYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C)O)O |
Canonical SMILES |
CC(CCCC(C)C1C(C(C2C1(CCC3C2C(C(C4(C3(CCC(C4)O)C)O)O)O)C)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
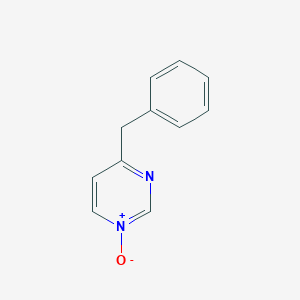

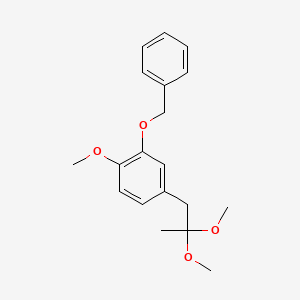
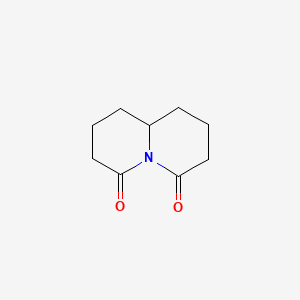
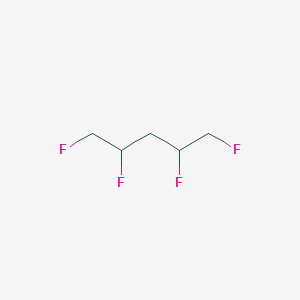

![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
